molecular formula C19H22N2O4S B2941923 Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate CAS No. 2034548-29-1

Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate

Cat. No. B2941923
CAS RN: 2034548-29-1
M. Wt: 374.46
InChI Key: VWVPDEHJZIDTDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could be introduced via a Paal-Knorr synthesis or similar method. The carbamoyl group could be added via a reaction with an isocyanate. The thiomorpholinoethyl group could potentially be added via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring is a heterocyclic compound with aromatic properties, which could influence the compound’s reactivity. The carbamoyl group could form hydrogen bonds, potentially influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan ring and the carbamoyl group. The furan ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The carbamoyl group could react with amines to form ureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carbamoyl group could increase the compound’s polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

Preparation and Leukotriene B4 Antagonistic Activity

Compounds related to Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate have been synthesized and evaluated for their biological activity. For example, compounds with a furan moiety have shown potent antagonistic activity against human leukotriene B4 (LTB4) receptors, BLT1, and BLT2. These findings highlight the potential of furan-containing compounds in the development of therapeutics targeting inflammatory and immune responses mediated by LTB4 (Ando et al., 2004).

Crystal Engineering and Phase Transition Inducement

The study of methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities with this compound, under high pressure has demonstrated the ability to induce phase transitions in crystal structures. This research provides valuable insights into crystal engineering, showcasing how pressure can be used as a tool to manipulate crystal structures for desired properties (Johnstone et al., 2010).

Synthesis of Fluorescent Heterocyclic Compounds

The synthesis of fluorescent benzo, thieno, and furo [c]-fused compounds, including Methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, demonstrates the application of furan derivatives in creating compounds with potential applications in fluorescent tagging and imaging. This area of research is significant for the development of novel diagnostic tools and imaging agents in biomedical research (Galenko et al., 2016).

Biomass-Derived Chemical Synthesis

Furan derivatives, like those structurally related to this compound, are pivotal in biomass-derived chemical synthesis. For instance, the Diels–Alder and dehydration reactions involving furan and acrylic acid have been explored for synthesizing benzoic acid, showcasing the role of furan compounds in creating sustainable and renewable chemical synthesis pathways (Mahmoud et al., 2015).

Antitumor Agent Design

The design of antitumor agents using furan derivatives highlights the potential therapeutic applications of compounds like this compound. Research in this area has focused on synthesizing compounds with specific structural features to target tumor cells, contributing to the development of novel anticancer drugs (Matiichuk et al., 2020).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, the compound could interact with various enzymes or receptors in the body. The exact mechanism would depend on the specific biological target .

properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-24-19(23)15-6-4-14(5-7-15)18(22)20-13-16(17-3-2-10-25-17)21-8-11-26-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPDEHJZIDTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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